![molecular formula C15H14F3NO5 B5657447 4-hydroxy-3-[3-nitro-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-yl]pent-3-en-2-one](/img/structure/B5657447.png)
4-hydroxy-3-[3-nitro-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-yl]pent-3-en-2-one
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Overview
Description
Synthesis Analysis
The synthesis of chromene derivatives, including 4-hydroxy-3-[3-nitro-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-yl]pent-3-en-2-one, often involves reactions under conditions of kinetic or thermodynamic control. One approach involves the reaction of 3-nitro-2-trifluoro(trichloro)methyl- and 3-nitro-2-phenyl-2H-chromenes with 1-morpholinocyclopentene, leading to products via enamine addition at the C-4 atom of chromene as individual cis, trans- or trans, trans-isomers (Korotaev et al., 2017).
Molecular Structure Analysis
The stereochemistry and molecular structure of chromene derivatives can be confirmed through X-ray structural analysis. This method provides detailed insight into the spatial arrangement of atoms within the molecule and their stereochemical relationships (Korotaev et al., 2017).
Chemical Reactions and Properties
Chromene derivatives undergo various chemical reactions that highlight their chemical properties. For example, they can react with nucleophiles, leading to the formation of trisubstituted chromanes. The reaction mechanism often involves nucleophilic addition to the activated double bond, forming products with high yields and specific stereochemistry (Korotaev et al., 2006).
Physical Properties Analysis
The physical properties of chromene derivatives, such as solubility, melting point, and boiling point, are crucial for their application in organic synthesis. These properties are determined by the compound's molecular structure, particularly the functional groups and their arrangement.
Chemical Properties Analysis
The chemical properties of 4-hydroxy-3-[3-nitro-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-yl]pent-3-en-2-one are characterized by its reactivity towards various chemical reagents. These properties are influenced by the presence of nitro, hydroxy, and trifluoromethyl groups, which can participate in different chemical reactions, including nucleophilic substitutions, and cycloadditions, leading to a wide range of derivatives with potential biological activities (Korotaev et al., 2013).
properties
IUPAC Name |
(Z)-4-hydroxy-3-[3-nitro-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-yl]pent-3-en-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO5/c1-7(20)11(8(2)21)12-9-5-3-4-6-10(9)24-14(15(16,17)18)13(12)19(22)23/h3-6,12-14,20H,1-2H3/b11-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPUZUJQIHXLGR-YRNVUSSQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C1C(C(OC2=CC=CC=C12)C(F)(F)F)[N+](=O)[O-])C(=O)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C1C(C(OC2=CC=CC=C12)C(F)(F)F)[N+](=O)[O-])/C(=O)C)/O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-hydroxy-3-[3-nitro-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-yl]pent-3-en-2-one |
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